molecular formula C16H24O2Si2 B14690441 [Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane) CAS No. 30432-51-0

[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)

Cat. No.: B14690441
CAS No.: 30432-51-0
M. Wt: 304.53 g/mol
InChI Key: KMLNZYDKAWUHBE-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsiloxy)naphthalene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsiloxy)naphthalene can be synthesized through the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Naphthalene+2(CH3)3SiCl1,4-Bis(trimethylsiloxy)naphthalene+2HCl\text{Naphthalene} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{1,4-Bis(trimethylsiloxy)naphthalene} + 2 \text{HCl} Naphthalene+2(CH3​)3​SiCl→1,4-Bis(trimethylsiloxy)naphthalene+2HCl

Industrial Production Methods

Industrial production methods for 1,4-Bis(trimethylsiloxy)naphthalene are not well-documented in the literature. the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scaling up the reaction and ensuring purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsiloxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The naphthalene core can undergo oxidation or reduction, although the trimethylsiloxy groups generally remain inert under mild conditions.

    Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to form hydroxyl groups in the presence of water or aqueous acids.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the naphthalene core.

    Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the trimethylsiloxy groups.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Oxidized naphthalene derivatives.

    Hydrolysis: 1,4-Dihydroxynaphthalene.

Scientific Research Applications

1,4-Bis(trimethylsiloxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(trimethylsiloxy)naphthalene primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, revealing the hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)naphthalene: Similar structure but with trimethylsilyl groups instead of trimethylsiloxy groups.

    1,4-Dihydroxynaphthalene: The hydrolyzed form of 1,4-Bis(trimethylsiloxy)naphthalene.

    1,4-Bis(trimethylsilylethynyl)naphthalene: Contains ethynyl groups instead of siloxy groups.

Uniqueness

1,4-Bis(trimethylsiloxy)naphthalene is unique due to its dual trimethylsiloxy groups, which provide steric protection and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications requiring selective protection of hydroxyl groups and in the synthesis of silicon-containing materials.

Properties

CAS No.

30432-51-0

Molecular Formula

C16H24O2Si2

Molecular Weight

304.53 g/mol

IUPAC Name

trimethyl-(4-trimethylsilyloxynaphthalen-1-yl)oxysilane

InChI

InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-12-16(18-20(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3

InChI Key

KMLNZYDKAWUHBE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)O[Si](C)(C)C

Origin of Product

United States

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